molecular formula C14H17N7O2S B2868979 1-ethyl-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034518-44-8

1-ethyl-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2868979
CAS No.: 2034518-44-8
M. Wt: 347.4
InChI Key: WSYRBECHKUXKKT-UHFFFAOYSA-N
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Description

1-ethyl-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a sophisticated synthetic hybrid compound designed for research applications in medicinal chemistry and drug discovery. Its structure integrates two privileged pharmacophores: an imidazole-sulfonamide core and a pyridyl-triazole moiety. The 1,2,4-triazole scaffold, related to the imidazole core, is a well-known heterocyclic system in bioactive compounds, noted for its significant antifungal properties and broad-spectrum antibacterial activities . The 1,2,3-triazole linker, formed via click chemistry, is a stable bioisostere that improves solubility and enhances molecular interactions with biological targets. This specific architecture suggests potential as a lead compound for investigating new antimicrobial agents , particularly against resistant bacterial and fungal strains. Furthermore, the presence of the sulfonamide group indicates potential for enzyme inhibition studies. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-ethyl-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-3-20-10-14(17-11(20)2)24(22,23)16-8-12-9-21(19-18-12)13-4-6-15-7-5-13/h4-7,9-10,16H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYRBECHKUXKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Triazole moiety : A five-membered ring containing three nitrogen atoms.
  • Pyridine group : A six-membered aromatic ring containing one nitrogen atom.

Molecular Formula and Weight

  • Molecular Formula : C15_{15}H17_{17}N7_{7}O2_{2}S
  • Molecular Weight : 353.40 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazole and triazole rings are known for their roles in enzyme inhibition and receptor binding. The sulfonamide group contributes to the compound's solubility and potential interaction with biological membranes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-ethyl-2-methyl-N-(pyridin-4-yl)-1H-imidazole derivatives exhibit significant anticancer properties. For instance, related triazole-containing compounds have shown potent antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50_{50} (nM)Mechanism
Compound AMCF-7 (breast cancer)52Induces apoptosis
Compound BMDA-MB-231 (triple-negative breast cancer)74G2/M phase arrest

These findings suggest that the compound may similarly inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are well-known for their antifungal activity, and related compounds have demonstrated efficacy against various fungal pathogens.

Study 1: Antiproliferative Effects

A study published in Frontiers in Pharmacology investigated a series of triazole derivatives for their anticancer activity. The study found that these compounds induced significant G2/M phase cell cycle arrest and apoptosis in cancer cells, indicating a promising avenue for further research into the specific effects of the compound .

Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of imidazole and triazole hybrids, revealing their potent antifungal effects against Candida species. The results indicated that these compounds could serve as effective agents in treating fungal infections, highlighting the potential therapeutic applications of 1-ethyl-2-methyl-N-(pyridin-4-yl)-1H-imidazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic routes, and functional properties derived from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Method Biological/Functional Notes Reference
1-Ethyl-2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide (Target) Imidazole-sulfonamide-triazole-pyridine Ethyl, methyl, pyridin-4-yl, triazolylmethyl Likely Cu-catalyzed cycloaddition + SNAr (inferred) Potential enzyme inhibition or antimicrobial activity (structural analogy) -
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine-imidazole 1-Methylimidazole, bipyridine, 4-phenylenediamine SNAr reaction Fluorescent properties; potential sensor applications
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Imidazole-pyrrole-pyridine Trifluoromethylpyridine, methylimidazole, pyrrole Amide coupling High purity (98.67% HPLC); potential kinase inhibition
1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide Pyrazole-sulfonamide Ethyl, 3-methoxybenzyl, pyrazole Multi-step sulfonylation Unknown bioactivity; structural focus on sulfonamide linkage
2-(4-Methyl-1H-imidazol-1-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Imidazole-pyridopyrimidine 4-Methylimidazole, piperazine, pyridopyrimidine Heterocyclic condensation Kinase-targeted drug candidate (patent context)

Key Observations

Synthetic Strategies :

  • The target compound’s triazole-pyridine moiety likely employs Cu(I)-catalyzed 1,3-dipolar cycloaddition (azide-alkyne cycloaddition), as demonstrated in for triazole synthesis .
  • Imidazole functionalization (e.g., ethyl and methyl groups) may follow nucleophilic aromatic substitution (SNAr), similar to bipyridine-imidazole derivatives in .

Pyridine vs. Bipyridine: The pyridin-4-yl group in the target compound contrasts with bipyridine systems in , which exhibit fluorescence but lack sulfonamide functionality .

Biological Potential: Imidazole-triazole hybrids (e.g., ) show promise in kinase inhibition due to their planar heterocyclic systems. The target compound’s trifunctional design may improve selectivity or solubility compared to simpler analogs. Sulfonamide-containing compounds (e.g., ) are often explored for antibacterial activity, but the target’s complex structure could broaden its mechanistic scope .

Analytical Characterization :

  • NMR and HPLC data from suggest that analogs with imidazole-pyridine cores achieve >98% purity, supporting the feasibility of synthesizing the target compound with high fidelity.

Research Implications and Gaps

  • Pharmacological Profiling: No direct data on the target compound’s bioactivity exists in the evidence. Testing against kinase or antimicrobial assays (as in ) is recommended.
  • Synthetic Optimization : Combining SNAr (for imidazole) and Cu-catalyzed cycloaddition (for triazole) may require stepwise protection-deprotection strategies to avoid side reactions.
  • Structural Analog Lessons : The trifluoromethyl group in enhances lipophilicity; substituting pyridin-4-yl with electron-withdrawing groups could modulate the target’s bioavailability.

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